molecular formula C17H17N3O B1278639 N-(4-(Di(1H-pyrrol-2-yl)methyl)phenyl)acetamide CAS No. 214554-43-5

N-(4-(Di(1H-pyrrol-2-yl)methyl)phenyl)acetamide

Cat. No.: B1278639
CAS No.: 214554-43-5
M. Wt: 279.34 g/mol
InChI Key: WLZCFUJEUPUUEL-UHFFFAOYSA-N
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Description

N-(4-(Di(1H-pyrrol-2-yl)methyl)phenyl)acetamide is an organic compound that features a pyrrole ring, which is a five-membered heterocyclic structure containing nitrogen. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Scientific Research Applications

N-(4-(Di(1H-pyrrol-2-yl)methyl)phenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Future Directions

Dipyrromethanes, such as “N-(4-(Di(1H-pyrrol-2-yl)methyl)phenyl)acetamide”, have high potential in the synthesis of new bis(porphyrins) or other related compounds . This suggests that future research could explore these possibilities.

Mechanism of Action

Target of Action

N-Acetyl 4-(dipyrrol-2-yl)methylaniline primarily targets the Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR) enzymes . These enzymes play crucial roles in bacterial growth and survival, making them attractive targets for antibacterial drug development.

Mode of Action

The compound interacts with its targets through binding interactions at the active sites of both the dihydrofolate reductase and enoyl ACP reductase enzymes . This interaction inhibits the normal functioning of these enzymes, leading to disruption of essential biochemical processes in the bacteria.

Biochemical Pathways

The inhibition of Enoyl ACP Reductase and DHFR enzymes affects multiple biochemical pathways. Enoyl ACP Reductase is involved in the fatty acid synthesis pathway, which is essential for bacterial cell wall formation. On the other hand, DHFR is a key enzyme in the folate pathway, which is necessary for the synthesis of nucleotides and certain amino acids .

Pharmacokinetics

The compound’s high solubility in polar solvents suggests it may have good bioavailability.

Result of Action

The result of the compound’s action is the inhibition of bacterial growth. By targeting and inhibiting key enzymes, the compound disrupts essential biochemical processes, leading to the death of the bacteria . Some of the synthesized compounds also showed strong antibacterial and antitubercular properties .

Biochemical Analysis

Biochemical Properties

N-(4-(Di(1H-pyrrol-2-yl)methyl)phenyl)acetamide plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with cytochrome P450 enzymes, which are crucial for drug metabolism. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific isoform of cytochrome P450 involved . Additionally, this compound can form hydrogen bonds and hydrophobic interactions with various proteins, influencing their structure and function.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound can modulate gene expression by acting as a transcriptional regulator, thereby affecting cellular metabolism and proliferation . In cancer cells, this compound has demonstrated the ability to induce apoptosis, making it a potential candidate for anticancer therapy.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules through hydrogen bonding and van der Waals forces, leading to conformational changes in the target proteins. This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but it can degrade when exposed to extreme pH or high temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can effectively modulate biochemical pathways. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired biological activity without causing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels within the cell. The compound’s metabolism can also affect its pharmacokinetics and overall biological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation in specific cellular compartments.

Subcellular Localization

This compound exhibits distinct subcellular localization patterns. It can be targeted to specific organelles, such as the mitochondria or the nucleus, through targeting signals or post-translational modifications . The subcellular localization of this compound can influence its activity and function, as it may interact with different sets of biomolecules in different cellular compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(Di(1H-pyrrol-2-yl)methyl)phenyl)acetamide typically involves the condensation of a pyrrole derivative with an acetamide group. One common method includes the reaction of 4-(Di(1H-pyrrol-2-yl)methyl)aniline with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron (III) chloride and requires careful temperature control to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle the reagents and products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-(Di(1H-pyrrol-2-yl)methyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(Di(1H-pyrrol-2-yl)methyl)phenyl)acetamide is unique due to its specific structure, which combines the pyrrole ring with an acetamide group. This combination allows for a diverse range of chemical reactions and biological activities, making it a valuable compound for research and development .

Properties

IUPAC Name

N-[4-[bis(1H-pyrrol-2-yl)methyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-12(21)20-14-8-6-13(7-9-14)17(15-4-2-10-18-15)16-5-3-11-19-16/h2-11,17-19H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLZCFUJEUPUUEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(C2=CC=CN2)C3=CC=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60443196
Record name N-{4-[Di(1H-pyrrol-2-yl)methyl]phenyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214554-43-5
Record name N-{4-[Di(1H-pyrrol-2-yl)methyl]phenyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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